3-Aminobenzene-1,2-diol hydrochloride 3-Aminobenzene-1,2-diol hydrochloride
Brand Name: Vulcanchem
CAS No.: 51220-97-4
VCID: VC2364511
InChI: InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H
SMILES: C1=CC(=C(C(=C1)O)O)N.Cl
Molecular Formula: C6H8ClNO2
Molecular Weight: 161.58 g/mol

3-Aminobenzene-1,2-diol hydrochloride

CAS No.: 51220-97-4

Cat. No.: VC2364511

Molecular Formula: C6H8ClNO2

Molecular Weight: 161.58 g/mol

* For research use only. Not for human or veterinary use.

3-Aminobenzene-1,2-diol hydrochloride - 51220-97-4

Specification

CAS No. 51220-97-4
Molecular Formula C6H8ClNO2
Molecular Weight 161.58 g/mol
IUPAC Name 3-aminobenzene-1,2-diol;hydrochloride
Standard InChI InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H
Standard InChI Key QCWCRPNKAZULNF-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)O)N.Cl
Canonical SMILES C1=CC(=C(C(=C1)O)O)N.Cl

Introduction

Chemical Identity and Structure

Basic Information

3-Aminobenzene-1,2-diol hydrochloride is an aromatic compound classified as both an amine and a diol, with the chemical formula C6H8ClNO2 and a molecular weight of 161.58 g/mol . The compound is registered with CAS number 51220-97-4 and is also identified in chemical databases under DSSTox Substance ID DTXSID50536142 . It exists as the hydrochloride salt of the parent compound 3-amino-1,2-benzenediol (CID 189460) .

Structural Details

The structure of 3-aminobenzene-1,2-diol hydrochloride features a benzene ring with two adjacent hydroxyl groups (catechol structure) at positions 1 and 2, and an amino group at position 3, accompanied by hydrochloride salt formation . This structure gives the compound its distinctive chemical properties and reactivity profile. The compound can be represented by the SMILES notation C1=CC(=C(C(=C1)O)O)N.Cl and has the Standard InChIKey QCWCRPNKAZULNF-UHFFFAOYSA-N.

Physical and Chemical Properties

Chemical Properties

The compound's chemical reactivity is influenced by both the catechol moiety (the two adjacent hydroxyl groups) and the amino functionality. The hydroxyl groups make it capable of hydrogen bonding and potential redox reactions, while the amino group provides a site for nucleophilic reactions and further functionalization. The presence of the hydrochloride salt affects its solubility, making it more water-soluble than the free base form.

Synthesis Methods

General Synthetic Routes

The synthesis of 3-aminobenzene-1,2-diol hydrochloride typically involves the reduction of nitrophenols or related compounds under controlled conditions. These methods require careful control to prevent over-reduction or unwanted side reactions that could affect the purity and yield of the final product.

Specific Procedures

Hazard CodeDescriptionWarning Category
H302Harmful if swallowedAcute toxicity, oral
H312Harmful in contact with skinAcute toxicity, dermal
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H332Harmful if inhaledAcute toxicity, inhalation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure

This information has been reported by one company to the ECHA C&L Inventory, representing the current understanding of the compound's hazard profile .

ManufacturerProduct NumberDescriptionPackagingPrice (USD)Last Updated
TRCB4020333-aminobenzene-1,2-diol hydrochloride100mg$1752021-12-16
ChemenuCM1937813-aminobenzene-1,2-diol hydrochloride 95%1g$4822021-12-16
Alichem512209743-Aminobenzene-1,2-diol hydrochloride5g$984.92021-12-16
Alichem512209743-Aminobenzene-1,2-diol hydrochloride10g$1,3402021-12-16
ChemenuCM1937813-aminobenzene-1,2-diol hydrochloride 95%5g$1,4452021-12-16

This pricing information indicates that 3-aminobenzene-1,2-diol hydrochloride is a relatively high-value specialty chemical, likely due to its specific synthesis requirements and limited production volume .

Applications in Research and Industry

Role in Organic Synthesis

3-Aminobenzene-1,2-diol hydrochloride serves as an important intermediate in organic synthesis, particularly for the development of more complex molecular structures that require both amine and catechol functionalities. Its dual functional groups make it versatile for various chemical transformations and derivatizations.

Literature Citations and Research History

Scientific Literature

Historical Context

The development and characterization of this compound likely stems from broader research into catechol derivatives and aminophenols, which have significant historical importance in organic chemistry, particularly in the development of dyes, pharmaceuticals, and other fine chemicals .

Analytical Methods and Characterization

Chemical Identifiers

Various chemical identifiers facilitate database searching and information retrieval for this compound :

Identifier TypeValue
CAS Number51220-97-4
Standard InChIInChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H
Standard InChIKeyQCWCRPNKAZULNF-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)O)O)N.Cl
Canonical SMILESC1=CC(=C(C(=C1)O)O)N.Cl
PubChem Compound ID13308177

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